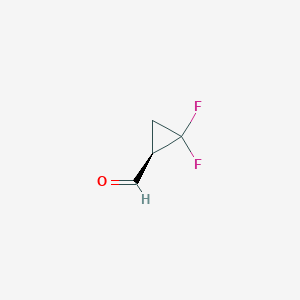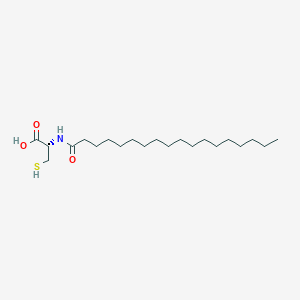
N-(1-Oxooctadecyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Stearoyl-L-cysteine: is a compound derived from the amino acid L-cysteine and stearic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its surface-active properties and is often used as an emulsifying agent, surfactant, and stabilizer in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Stearoyl-L-cysteine is typically synthesized through a two-step process. The first step involves the preparation of stearoyl chloride from stearic acid. In the second step, stearoyl chloride reacts with L-cysteine in the presence of a base such as sodium hydroxide to form N-Stearoyl-L-cysteine .
Industrial Production Methods: Industrial production of N-Stearoyl-L-cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced analytical techniques like Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and differential scanning calorimetry to characterize and confirm the identity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Stearoyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group in L-cysteine to a disulfide bond.
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The amino group in L-cysteine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol group.
Substitution: Formation of various substituted derivatives of N-Stearoyl-L-cysteine.
Wissenschaftliche Forschungsanwendungen
N-Stearoyl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Industry: Utilized in the production of pharmaceuticals and industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Stearoyl-L-cysteine involves its ability to reduce oxidative stress and inhibit lipid peroxidation. This compound acts as a neuroprotective agent by scavenging free radicals and protecting brain cells from damage. It also plays a role in maintaining cellular integrity by preventing the depletion of glutathione, a crucial antioxidant in the body .
Vergleich Mit ähnlichen Verbindungen
- N-Stearoyl-L-tyrosine
- N-Stearoyl-L-serine
- N-Stearoyl-L-threonine
Comparison: N-Stearoyl-L-cysteine is unique due to its specific neuroprotective properties and its ability to reduce oxidative stress. While other N-stearoyl amino acids like N-Stearoyl-L-tyrosine, N-Stearoyl-L-serine, and N-Stearoyl-L-threonine also exhibit neuroprotective activity, the presence of the thiol group in N-Stearoyl-L-cysteine enhances its antioxidant capabilities .
Eigenschaften
Molekularformel |
C21H41NO3S |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(2S)-2-(octadecanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI-Schlüssel |
VJUDNRUDRQLCDX-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CS)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


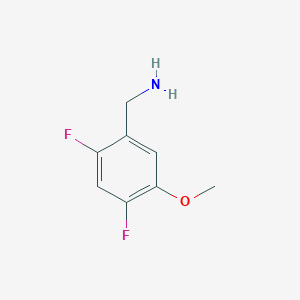
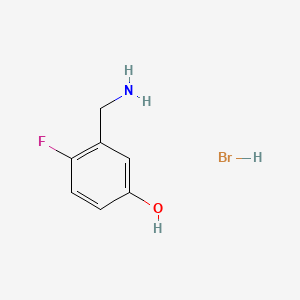
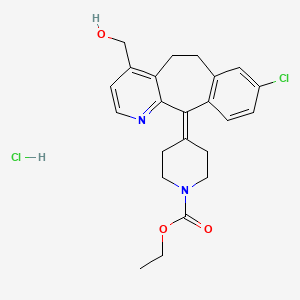



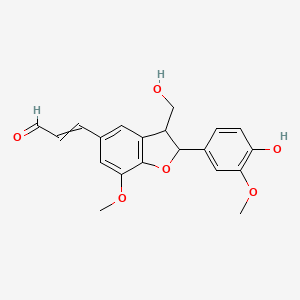


![8-Oxobicyclo[4.2.0]octa-1(6),2,4-triene-2-carbonitrile](/img/structure/B13840963.png)
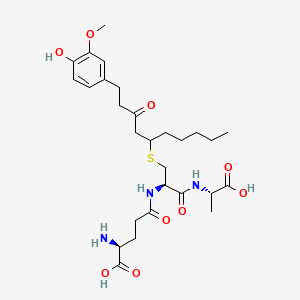
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
